molecular formula C14H22BNO2 B1429169 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine CAS No. 138500-90-0

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine

Cat. No.: B1429169
CAS No.: 138500-90-0
M. Wt: 247.14 g/mol
InChI Key: BTJCRQZQPAWOFC-UHFFFAOYSA-N
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Description

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine is an organic compound that features a boron-containing dioxaborolane ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine typically involves the borylation of an appropriate aryl halide. One common method is the reaction of 4-bromo-2-phenylethanamine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine is widely used in scientific research due to its versatility:

    Chemistry: It is a key intermediate in the synthesis of complex organic molecules.

    Biology: Used in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Employed in the manufacture of advanced materials and polymers

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine is unique due to its combination of a boronic ester and an amino group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Biological Activity

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanamine is a compound that features a boron-containing moiety known for its potential applications in medicinal chemistry and material science. The biological activity of this compound is primarily attributed to its structural components that allow for various chemical reactions and interactions within biological systems.

  • Chemical Formula : C26H26BNO4
  • Molecular Weight : 427.30 g/mol
  • CAS Number : 2009169-65-5

The biological activity of this compound can be linked to its ability to participate in key chemical reactions such as:

  • Suzuki Coupling Reaction : The pinacolborane group facilitates cross-coupling reactions which are crucial in the synthesis of complex organic molecules.
  • Aldol Reactions and Amination : The aldehyde groups present in the structure enable further functionalization that may enhance biological activity.

Biological Studies and Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

  • Anticancer Activity :
    • A study evaluated the antiproliferative effects of derivatives related to this compound on several cancer cell lines. The findings indicated significant cytotoxicity against human cancer cells with mechanisms involving apoptosis and cell cycle arrest.
    • In particular, compounds derived from similar structures exhibited IC50 values in the low micromolar range against breast cancer (MDA-MB-231) and leukemia (HL-60) cell lines .
  • Mechanistic Insights :
    • Molecular docking studies revealed that the compound interacts with tubulin, inhibiting its polymerization. This interaction is crucial as it disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells .
    • Activation of caspase pathways was noted in treated cells, suggesting the compound's role in inducing programmed cell death through intrinsic apoptotic pathways .

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

StudyCompoundCell LineIC50 (µM)Mechanism
1This compoundMDA-MB-2310.25Tubulin inhibition
2Related derivativeHL-600.30Apoptosis via caspase activation
3Another derivativeA5490.15Cell cycle arrest

Applications in Material Science

Beyond its biological implications, this compound has shown promise in material science:

  • It has been utilized in the synthesis of aggregation-induced emission (AIE) molecules which are crucial for developing new luminescent materials .
  • The compound's structure allows it to act as a linker in creating advanced materials for applications such as dye-sensitized solar cells (DSSCs), where it contributed to enhanced power conversion efficiencies .

Q & A

Q. Basic Synthesis and Purification

Q. Q1. What are the optimal reaction conditions for synthesizing this compound, and how do variables like solvent or catalyst affect yield?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or boronic esterification. For example, sodium carbonate in a DMF/water mixture at 80°C has been used to facilitate boronate formation, followed by acidification with citric acid to isolate the product . Catalyst selection (e.g., Pd(dppf)₂Cl₂) is critical for coupling reactions, as shown in cross-coupling protocols with aryl halides, where yields exceed 95% under optimized conditions (55°C, dioxane/water) . Solvent polarity impacts boronic ester stability; anhydrous DMF is preferred to minimize hydrolysis .

Q. Q2. How can researchers ensure high purity (>95%) during isolation?

Methodological Answer: Column chromatography with silica gel (eluent: ethyl acetate/hexane) is standard. For boronate-containing compounds, avoid aqueous workups unless stabilized by citric acid . Recrystallization from ethanol or acetonitrile improves purity, as evidenced by a 98% purity product isolated via fractional crystallization .

Q. Stability and Storage

Q. Q3. What are the key stability challenges for this compound under ambient conditions?

Basic Answer: The boronic ester moiety is moisture-sensitive. Store at 0–6°C in anhydrous solvents (e.g., DMF or THF) under inert gas . Degradation occurs via hydrolysis, forming phenylboronic acid derivatives, detectable by NMR .

Q. Advanced Q4. How do temperature and pH affect long-term stability in solution?

Methodological Answer: At pH > 9, the compound undergoes rapid hydrolysis, while acidic conditions (pH < 3) promote decomposition of the ethanamine group. Stability studies in DMF at 25°C show <5% degradation over 30 days, but heating to 50°C accelerates degradation (20% in 7 days) . Use buffered solutions (pH 6–7) for aqueous experiments and monitor via LC-MS .

Q. Analytical Characterization

Q. Q5. What spectroscopic techniques are most effective for structural confirmation?

Basic Answer:

  • ¹H/¹³C NMR : Key peaks include the dioxaborolane methyl groups (δ ~1.3 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
  • FT-IR : B-O stretching at ~1350 cm⁻¹ confirms boronate integrity .

Q. Advanced Q6. How can researchers resolve ambiguities in mass spectrometry data caused by boronate fragmentation?

Methodological Answer: Electrospray ionization (ESI-MS) in positive ion mode minimizes fragmentation. For boronate-specific fragmentation, use laser desorption/post-ionization (LD/PI-MS) to distinguish between boronate and amine-derived ions, as demonstrated in tyramine analysis . High-resolution MS (HRMS) with m/z accuracy <5 ppm is essential for identifying hydrolysis byproducts .

Q. Reactivity and Applications

Q. Q7. How does the ethanamine group influence reactivity in cross-coupling reactions?

Basic Answer: The ethanamine moiety can act as a directing group in Pd-catalyzed couplings, enhancing regioselectivity. However, it may coordinate with metal catalysts, requiring excess ligand (e.g., tributylphosphine) to prevent deactivation .

Q. Advanced Q8. What strategies mitigate side reactions during Suzuki-Miyaura coupling with electron-deficient aryl halides?

Methodological Answer: Use Pd(OAc)₂ with SPhos ligand in THF/water (3:1) at 60°C. The boronate’s electron-rich phenyl group enhances oxidative addition efficiency, but competing protodeboronation can occur with strongly electron-deficient partners. Add Na₂CO₃ to neutralize HBr byproducts and maintain pH 8–9 .

Q. Contradictions and Troubleshooting

Q. Q9. Why do some studies report lower yields despite identical reaction conditions?

Methodological Answer: Trace moisture or oxygen in solvents is a common culprit. For example, DMF stored without molecular sieves can reduce yields by 15–20% due to boronate hydrolysis . Validate solvent purity via Karl Fischer titration and use Schlenk-line techniques for oxygen-sensitive steps .

Q. Advanced Q10. How to interpret conflicting NMR data for boronate-containing intermediates?

Methodological Answer: Dynamic equilibrium between boronate and free boronic acid in solution can cause peak splitting. Use deuterated DMSO-d₆ (which stabilizes boronate form) and low-temperature NMR (−40°C) to "freeze" equilibrium states . Compare with solid-state ¹¹B NMR for unambiguous assignment .

Q. Safety and Handling

Q. Q11. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritant; Risk Code 36/37/38) .
  • Waste must be neutralized with 10% citric acid before disposal to deactivate boronate .

Q. Advanced Q12. How to manage air-sensitive reactions at scale?

Methodological Answer: Use gloveboxes for transfers and pre-dry glassware at 120°C. For large-scale reactions, employ continuous nitrogen purging and pressure-equalizing addition funnels. Monitor reaction progress via in-situ IR to minimize exposure .

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12-7-5-11(6-8-12)9-10-16/h5-8H,9-10,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJCRQZQPAWOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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